N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.409. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Metal Complexes
Research involving similar compounds has demonstrated their application in the synthesis and characterization of metal complexes. For instance, vic-dioxime ligands containing heteroatoms (N, O) derived from similar compounds have been prepared and their metal complexes with CoII, NiII, CuII, and ZnII have been studied. These compounds coordinate through N atoms and, in some cases, also involve coordination with water molecules or chloride ions (Canpolat & Kaya, 2004).
Derivative Synthesis in Organic Chemistry
Compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide have been used in the synthesis of derivatives in organic chemistry. For example, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan with specific groups in the ring structure were synthesized starting from related compounds (Samsonov & Volodarsky, 2000).
Utilization in Synthesis of Specific Organic Compounds
Another study involved the synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one from a compound structurally similar to the target molecule. This research demonstrated the conversion of these compounds through various chemical reactions, highlighting their utility as intermediates in organic synthesis (Burge, Collins, & Reitze, 1983).
Application in Medicinal Chemistry
In medicinal chemistry, similar compounds have been explored for their potential in drug synthesis. For instance, a study on the synthesis and antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones indicated their utility in screening as antihypertensive agents (Caroon et al., 1981).
Mechanism of Action
Target of Action
The primary targets of N1-(1,4-dioxaspiro[4Similar compounds have been found to inhibit receptor interaction protein kinase 1 (ripk1) , and TYK2/JAK1 . These proteins play crucial roles in various cellular processes, including inflammation and cell death .
Mode of Action
The exact mode of action of N1-(1,4-dioxaspiro[4Similar compounds have been found to inhibit the kinase activity of ripk1 , which can block the activation of the necroptosis pathway .
Biochemical Pathways
The biochemical pathways affected by N1-(1,4-dioxaspiro[4Inhibition of ripk1 can affect the necroptosis pathway , which is a form of programmed cell death .
Result of Action
The molecular and cellular effects of N1-(1,4-dioxaspiro[4Similar compounds have shown significant anti-necroptotic effects in a necroptosis model in u937 cells .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c22-17(20-11-14-12-26-19(27-14)6-2-1-3-7-19)18(23)21-13-4-5-15-16(10-13)25-9-8-24-15/h4-5,10,14H,1-3,6-9,11-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLUUJKUXBBFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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